Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate
Description
Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate (CAS 428872-08-6) is a synthetic pyrrole-based α,β-unsaturated ester. Its structure features a 1-methylpyrrole core substituted at the 4-position with a 4-methylbenzoyl group and at the 2-position with a propenoate ester (Fig. 1). The compound is synthesized via Paal-Knorr condensation, as demonstrated in Scheme 15 of , where 1,4-dicarbonyl precursors react with nitroaniline derivatives to form the pyrrole ring . Crystallographic studies of related compounds (e.g., ) confirm syn-periplanar conformations across the C=C bond, a feature critical for conjugation and reactivity .
Properties
IUPAC Name |
ethyl (E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-22-17(20)10-9-16-11-15(12-19(16)3)18(21)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAQNRVFELEUHY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471858 | |
| Record name | Ethyl (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428872-08-6 | |
| Record name | Ethyl (2E)-3-[1-methyl-4-(4-methylbenzoyl)-1H-pyrrol-2-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methylphenyl Group: This step involves the Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that the incorporation of a pyrrole moiety can enhance the cytotoxic effects against various cancer cell lines. For example, compounds similar to ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate have been tested for their ability to inhibit tumor growth in vitro and in vivo .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is being explored in preclinical studies. The presence of the carbonyl group may contribute to its efficacy in modulating inflammatory pathways .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
Agricultural Applications
- Pesticide Development : this compound has potential as a precursor for developing novel pesticides. Its structural characteristics may allow for the design of compounds that target specific pests while minimizing environmental impact .
- Plant Growth Regulators : Research is ongoing into its use as a plant growth regulator, where it could enhance growth rates or resistance to stressors such as drought or disease .
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties. Its reactive double bond allows for copolymerization with other monomers to create materials with tailored mechanical and thermal properties .
- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives that require durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Pyrrole-Based Esters with Varied Substituents
Compounds sharing the pyrrole-propenoate backbone but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
Phenylpropenoate Esters with Diverse Functional Groups
Compounds retaining the propenoate ester but differing in aromatic substituents:
Key Observations :
Structural and Crystallographic Insights
- Syn-periplanar Conformation : The target compound’s C=C bond adopts a syn-periplanar geometry, confirmed in analogs like (torsion angle = 3.2°) . This alignment optimizes π-π stacking in crystal lattices and enhances reactivity in Michael additions.
- Hydrogen Bonding : Pyrrole N–H and ester carbonyl groups participate in intermolecular hydrogen bonds (e.g., C–H⋯O in ), stabilizing supramolecular arrangements .
Biological Activity
Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 297.3 g/mol. Its structure features a pyrrole ring substituted with a methyl group and a carbonyl moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. This compound has been evaluated for its effectiveness against various cancer cell lines.
Table 1: Antitumor Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
These results suggest that the compound has promising potential as an antitumor agent, particularly against cervical cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Table 2: Inhibition of Pro-inflammatory Cytokines
These findings indicate that the compound may be useful in treating inflammatory diseases.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
In a notable case study, researchers synthesized this compound and evaluated its pharmacokinetics and toxicity in animal models. The results showed that the compound exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles with minimal toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
